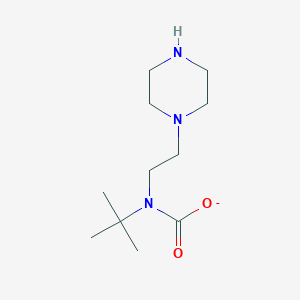
C11H22N3O2-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C11H22N3O2- is a chemical compound with the molecular formula C11H23N3O2 and a molecular weight of 229.32 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-(piperazin-1-yl)ethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-(piperazin-1-yl)ethanol under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for tert-butyl2-(piperazin-1-yl)ethylcarbamate involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
C11H22N3O2- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
C11H22N3O2- is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the development of biochemical assays and as a reagent in molecular biology.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of tert-butyl2-(piperazin-1-yl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl2-(piperazin-1-yl)ethylcarbamate include:
- tert-Butyl N-(2-(piperazin-1-yl)ethyl)carbamate
- 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- 1-Phenyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine
Uniqueness
C11H22N3O2- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its tert-butyl group provides steric hindrance, enhancing its stability and reactivity in various conditions .
Properties
Molecular Formula |
C11H22N3O2- |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
N-tert-butyl-N-(2-piperazin-1-ylethyl)carbamate |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)14(10(15)16)9-8-13-6-4-12-5-7-13/h12H,4-9H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
AGJFODADXDAETA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)N(CCN1CCNCC1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















